2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
Description
2-{[5-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic small molecule characterized by a central imidazole core substituted with a 4-chlorophenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. The sulfanyl (-S-) linker at position 4 connects the imidazole ring to an acetamide moiety, which is further functionalized with a 3-methoxypropyl chain.
The compound’s design incorporates pharmacophoric elements seen in bioactive molecules:
- 3,4,5-Trimethoxyphenyl group: Commonly associated with tubulin-binding agents (e.g., combretastatin analogs) due to its planar aromaticity and hydrogen-bonding capacity .
- 4-Chlorophenyl group: Enhances lipophilicity and may influence target binding through halogen interactions .
- Sulfanyl-acetamide side chain: Likely improves solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIRUNZRCVFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the chlorophenyl and trimethoxyphenyl groups, and subsequent functionalization to introduce the sulfanyl and methoxypropylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Based Analogs ()
Compounds such as 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) share the 3,4,5-trimethoxyphenyl motif but differ in core structure (thiazolidinone vs. imidazole). Key distinctions include:
| Parameter | Target Compound | Compound 22 |
|---|---|---|
| Core Structure | Imidazole | Thiazolidinone |
| Substitution at Position 5 | 4-Chlorophenyl | 3,4,5-Trimethoxybenzylidene |
| Yield (%) | Not reported | 80–89 |
| Elemental Analysis (C, H, N) | Not available | C: 47.21%, H: 3.71%, N: 8.63% |
Thiazolidinone derivatives like Compound 22 exhibit moderate cytotoxicity in cancer cell lines, likely due to tubulin polymerization inhibition. The imidazole core in the target compound may offer improved metabolic stability but requires empirical validation .
Oxadiazole-Thiazole Hybrids ()
Synthetic routes for 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides involve multistep reactions (e.g., hydrazine reflux, CS₂/KOH-mediated cyclization). Compared to the target compound:
- Structural Complexity : The oxadiazole-thiazole scaffold introduces heterocyclic diversity but lacks the 3,4,5-trimethoxyphenyl group critical for tubulin binding.
- Synthetic Yield: Target compound synthesis may parallel the 80–89% yields reported for thiazolidinone analogs, though exact data are unavailable .
Benzothiazole Acetamide Derivatives ()
Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide feature benzothiazole cores with halogenated substituents. Comparisons include:
| Parameter | Target Compound | Benzothiazole Analog |
|---|---|---|
| Core Structure | Imidazole | Benzothiazole |
| Key Substituents | 3-Methoxypropyl, 4-ClPh | CF₃, 4-ClPh |
| Potential Bioactivity | Tubulin inhibition (hypoth.) | Kinase inhibition (reported) |
Benzothiazole derivatives demonstrate kinase inhibitory activity, attributed to the electron-withdrawing CF₃ group. The target compound’s 3-methoxypropyl chain may enhance solubility but reduce membrane permeability compared to trifluoromethyl groups .
Research Findings and Hypotheses
- Synthetic Feasibility: The target compound’s synthesis likely follows imidazole cyclization and sulfanyl-acetamide coupling, analogous to ’s thiazolidinone protocols (80–89% yields) .
- However, the lack of a benzylidene moiety (cf. Compound 22) may reduce potency .
- Metabolic Stability : The 3-methoxypropyl group could mitigate rapid hepatic clearance compared to simpler alkyl chains in ’s oxadiazole-thiazole hybrids .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique imidazole core substituted with a chlorophenyl group and a trimethoxyphenyl moiety, linked by a sulfanyl group to an acetamide functional group. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar imidazole structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes. Compounds with sulfanyl and imidazole functionalities have been documented to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Anticancer Potential : Similar imidazole derivatives have demonstrated anticancer properties in vitro, suggesting that this compound may also possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, thereby inhibiting their activity. This is particularly relevant for AChE inhibition, which is crucial in managing conditions like Alzheimer's disease.
- Cell Signaling Modulation : The imidazole ring can interact with various receptors and signaling pathways, potentially altering cellular responses and promoting apoptosis in cancer cells.
Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against standard bacterial strains. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than established antibiotics .
Enzyme Inhibition Studies
Research has indicated that compounds containing the imidazole and sulfanyl groups effectively inhibit AChE. For example, a related study reported IC50 values ranging from 2.14 µM to 6.28 µM for various derivatives against AChE compared to a reference standard . This suggests that the target compound may exhibit similar or enhanced inhibitory effects.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
